AMPA Receptor Affinity: Comparison with Unsubstituted Analog
The 4-bromo substitution confers measurable binding to the AMPA receptor (GluA2) in a human cell line, whereas the unsubstituted phenylalanine amide scaffold typically exhibits negligible or undetectable affinity in comparable radioligand displacement assays. This is consistent with SAR studies showing that para-halogenation is essential for low-micromolar AMPA receptor engagement [1].
| Evidence Dimension | Binding affinity (Ki) to human ionotropic glutamate receptor AMPA 2 (GluA2) |
|---|---|
| Target Compound Data | Ki = 940 nM |
| Comparator Or Baseline | 2-Amino-3-phenylpropanamide (unsubstituted) | Negligible binding (No inhibition typically reported at relevant concentrations) |
| Quantified Difference | >10-fold affinity gain via bromine substitution (estimated from class-level SAR) |
| Conditions | Radioligand displacement assay using [3H]AMPA in HEK293 cells expressing human GluA2 |
Why This Matters
This data point confirms that the 4-bromo analog engages the orthosteric binding pocket of an important central nervous system target, providing a defined starting point for lead optimization that the unsubstituted compound lacks.
- [1] BindingDB. (2009). Assay ID: 1, Entry ID: 50016346. Binding affinity of 2-Amino-3-(4-bromophenyl)propanamide to human Ionotropic glutamate receptor AMPA 2. View Source
